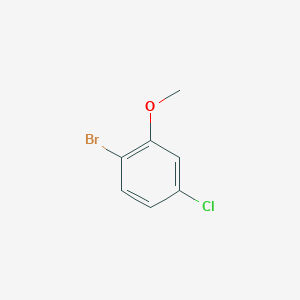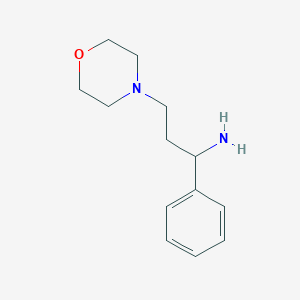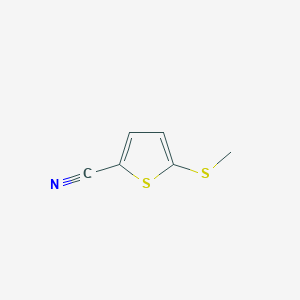
2-Bromo-5-chloroanisole
Vue d'ensemble
Description
Introduction 2-Bromo-5-chloroanisole is a compound that can be synthesized from various starting materials. Its molecular structure can be analyzed and understood through various chemical reactions and properties, providing insights into its physical and chemical characteristics.
Synthesis Analysis The synthesis of related compounds often involves nucleophilic substitution reactions, where bromo and chloro groups can be introduced into aromatic compounds in the presence of suitable reactants and conditions. For example, the synthesis of chloro and bromo substituted compounds has been accomplished from their respective acids through amide and nitrile routes (Bachar & Lahiri, 2004).
Molecular Structure Analysis The molecular structure of compounds similar to 2-Bromo-5-chloroanisole can be determined using techniques like X-ray diffraction, NMR spectroscopy, and computational methods like Density Functional Theory (DFT). These methods help in understanding the bond lengths, angles, and overall geometry of the molecule (Anuradha et al., 2014).
Chemical Reactions and Properties Compounds like 2-Bromo-5-chloroanisole participate in various chemical reactions, such as Ullmann-type homocoupling, facilitated by Pd nanoparticles in water. These reactions can be carried out under mild conditions and offer a pathway to synthesize biaryl structures (Monopoli et al., 2010).
Physical Properties Analysis Physical properties like melting point, boiling point, and solubility can be determined experimentally. Computational studies offer predictions and insights into these properties based on molecular structure and electronic configuration.
Chemical Properties Analysis Chemical properties, including reactivity, stability, and functional group behavior, can be explored through experimental and theoretical methods. Studies on compounds with similar structures provide insights into the effects of substituents on the aromatic ring and their influence on chemical behavior (Rasool et al., 2016).
References:
Applications De Recherche Scientifique
Catalytic Reactions : 2-Bromo-5-chloroanisole is studied in the context of catalytic reactions. For instance, glucose is used as a renewable reductant in the Pd-nanoparticle-catalyzed reductive homocoupling of bromo- and chloroarenes, including chloroanisoles, in an aqueous medium. This process is significant for sustainable chemical synthesis (Monopoli et al., 2010).
Environmental Monitoring : Bromochloroanisoles, including compounds similar to 2-Bromo-5-chloroanisole, are monitored in the marine troposphere of the Atlantic Ocean. These compounds are significant as they have mixed biogenic and anthropogenic origins (Führer & Ballschmiter, 1998).
Chemical Dehalogenation : Studies focus on the dehalogenation of brominated and chlorinated anisoles, including bromochloroanisoles, using silica-supported palladium catalysts. This is crucial for understanding chemical reactions and for potential environmental remediation applications (Ukisu, 2019).
Radiolysis Studies : Research into the radiation-induced degradation of compounds like 2-chloroanisole in aqueous media provides insights into the stability and breakdown products of such compounds under radiation, which is relevant for environmental and safety assessments (Quint, 2006).
Metabolic Studies : The metabolism of halo-substituted compounds, such as 4-bromo-2,5-dimethoxyphenethylamine, in various species, including rats, is analyzed to understand biotransformation processes. These studies are relevant for pharmacology and toxicology (Kanamori et al., 2002).
Odor Formation in Water : Chloroanisoles, which are structurally similar to 2-Bromo-5-chloroanisole, are studied for their role in causing earthy and musty odors in drinking water. Understanding their formation and control is crucial for water quality management (Zhang et al., 2016).
Synthesis of Derivatives : Studies on the synthesis of bromo and chloro substituted compounds for potential applications in medicine, such as analgesic agents, highlight the versatility of these compounds in pharmaceutical research (Bachar & Lahiri, 2004).
Industrial Process Scale-Up : Research on the scale-up of processes for synthesizing key intermediates like 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which are relevant for manufacturing therapeutic agents, shows the industrial application of these compounds (Zhang et al., 2022).
Electrochemical Behavior in Batteries : The role of compounds like 2-chloroanisole as electrolyte additives in Li-ion batteries for overcharge protection is explored, indicating the potential of such compounds in energy storage technologies (Yong-kun, 2009).
Safety And Hazards
2-Bromo-5-chloroanisole is classified under GHS07 for safety . The hazard statements include H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
While specific future directions for 2-Bromo-5-chloroanisole are not available in the retrieved data, it’s worth noting that such compounds are often used as intermediates in the synthesis of various pharmaceuticals . Therefore, future research could potentially explore new synthetic routes or applications for this compound in pharmaceutical synthesis.
Propriétés
IUPAC Name |
1-bromo-4-chloro-2-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQGYLDZGJLVLMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50591938 | |
| Record name | 1-Bromo-4-chloro-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloroanisole | |
CAS RN |
174913-09-8 | |
| Record name | 1-Bromo-4-chloro-2-methoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174913-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-chloro-2-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50591938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-(ethylthio)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64447.png)

![tert-Butyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate](/img/structure/B64455.png)




![4-Methoxyfuro[2,3-b]pyridine](/img/structure/B64464.png)




